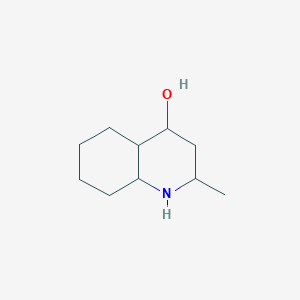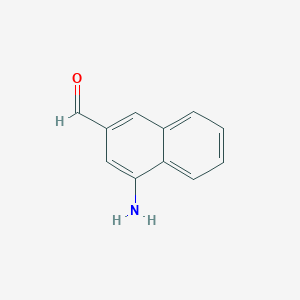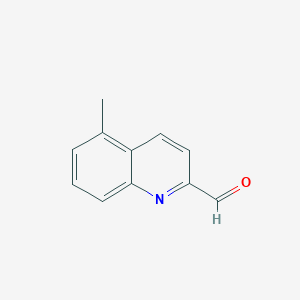
5-Methylquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, featuring a methyl group at the 5-position and an aldehyde group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methylquinoline-2-carbaldehyde can be synthesized through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and acrolein as starting materials. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and carried out under reflux conditions . Another method involves the Doebner-von Miller reaction, which also employs aniline and acrolein but under different reaction conditions .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to enhance yield and efficiency. Catalysts such as piperidine, pyridine, and triethylamine are commonly used to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group at the 5-position can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).
Major Products Formed:
Oxidation: 5-Methylquinoline-2-carboxylic acid.
Reduction: 5-Methylquinoline-2-methanol.
Substitution: 5-Haloquinoline-2-carbaldehyde, 5-Nitroquinoline-2-carbaldehyde
Applications De Recherche Scientifique
5-Methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Methylquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death .
Comparaison Avec Des Composés Similaires
Quinoline-2-carbaldehyde: Lacks the methyl group at the 5-position, resulting in different reactivity and biological activity.
5-Chloroquinoline-2-carbaldehyde: Features a chlorine atom instead of a methyl group, leading to distinct chemical properties and applications.
5-Nitroquinoline-2-carbaldehyde:
Uniqueness: 5-Methylquinoline-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different scientific fields .
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
5-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-11-10(8)6-5-9(7-13)12-11/h2-7H,1H3 |
Clé InChI |
QONYRMRAAUUHNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC(=NC2=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


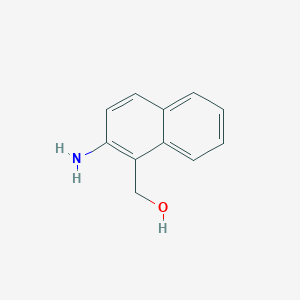


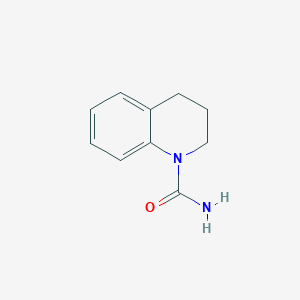

![5-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B11914435.png)
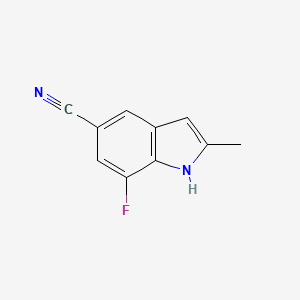
![3-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11914454.png)


